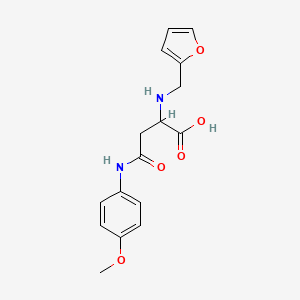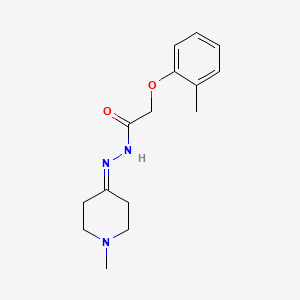![molecular formula C23H26BrNO3 B11614902 5-bromo-1-butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11614902.png)
5-bromo-1-butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the bromination of an indole precursor followed by a series of functional group transformations to introduce the butyl, hydroxy, and oxo groups . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the oxo group yields an alcohol .
Scientific Research Applications
5-bromo-1-butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1-butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one: Shares the indole core structure but lacks the butyl and oxo groups.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Similar in structure but with different substituents, leading to distinct biological activities.
Uniqueness
The uniqueness of 5-bromo-1-butyl-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H26BrNO3 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
5-bromo-1-butyl-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C23H26BrNO3/c1-4-5-12-25-20-11-10-18(24)13-19(20)23(28,22(25)27)14-21(26)17-8-6-16(7-9-17)15(2)3/h6-11,13,15,28H,4-5,12,14H2,1-3H3 |
InChI Key |
CSZCSHOFFLZTGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-3,3-dimethyl-2-(5-methylfuran-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B11614825.png)
![Ethyl 2-[2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-YL)benzenesulfonamido]acetate](/img/structure/B11614828.png)
![N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11614835.png)

![(7Z)-7-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11614853.png)
![[2-ethoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate](/img/structure/B11614858.png)
![2-(3,5-dimethylphenoxy)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11614874.png)


![4-amino-N-[(5Z)-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-dihydro-1H-imidazol-2-yl]benzenesulfonamide](/img/structure/B11614883.png)
![ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11614892.png)
methanethione](/img/structure/B11614897.png)
![5-[1-(2,4-Dichlorophenoxy)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11614907.png)
![2-Butyl-1-[4-(3-fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614912.png)
